Differential Anticancer Activity and Apoptosis Induction vs. In-Class Rhodanine Analogs
In a head-to-head comparison of twelve 2-thioxo-4-imidazolidinone derivatives against MCF-7 (breast) and HepG2 (liver) cancer cells, compound 5a (the (5E)-5-(2-ethoxybenzylidene) derivative) demonstrated a distinct cell-cycle arrest mechanism versus analog 5d. Compound 5a arrested MCF-7 cells in S phase, whereas compound 5d arrested cells in G1 phase [1]. Furthermore, compound 5a induced a higher ratio of late apoptosis than both 5d and 5h across both cell lines [1].
| Evidence Dimension | Cell-cycle phase arrest (MCF-7) and late apoptosis ratio (MCF-7 & HepG2) |
|---|---|
| Target Compound Data | Compound 5a: S-phase arrest in MCF-7; higher late apoptosis ratio than 5d and 5h |
| Comparator Or Baseline | Compound 5d: G1-phase arrest in MCF-7; Compound 5h: G2-phase arrest in HepG2; both showed lower late apoptosis than 5a |
| Quantified Difference | Qualitative: Phase arrest divergence (S vs G1) and superior late apoptosis induction for 5a |
| Conditions | MTT assay and flow cytometry; MCF-7 breast cancer and HepG2 liver cancer cell lines; cisplatin as positive control |
Why This Matters
Procurement of the 2-ethoxy substituted rhodanine scaffold (5a) is essential for projects targeting S-phase arrest mechanisms, as alternative substitution patterns (e.g., 5d) produce a divergent G1-phase arrest phenotype.
- [1] AbdulJabar, L.A., Al-Shawi, A.A.A. & Mutlaq, D.Z. Anti-liver and anti-breast cancer activities of 2-thioxo-4-imidazolidinone derivatives. Medicinal Chemistry Research 30, 1943–1953 (2021). View Source
